molecular formula C8H7BrN2O B3240111 3-Bromo-5-methoxypyrazolo[1,5-A]pyridine CAS No. 1427501-56-1

3-Bromo-5-methoxypyrazolo[1,5-A]pyridine

Cat. No.: B3240111
CAS No.: 1427501-56-1
M. Wt: 227.06 g/mol
InChI Key: UBMXVPNXJBIJQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Nitrogen-Containing Fused Heterocyclic Systems in Chemical Research

Nitrogen-containing fused heterocyclic systems are organic compounds that feature at least two rings, one of which contains a nitrogen atom, sharing a common bond. These structures are of immense interest in chemical research due to their prevalence in nature and their wide-ranging applications. rsc.orgresearchgate.net They form the core of many biologically active molecules, including alkaloids, vitamins, and nucleic acids. clockss.org The presence of nitrogen atoms in these fused ring systems imparts unique electronic properties and the ability to form hydrogen bonds, which is crucial for interactions with biological targets. clockss.org This makes them privileged scaffolds in medicinal chemistry, frequently appearing in the structures of approved drugs. nih.gov

The rigid, planar structure of many fused heterocycles allows for specific and high-affinity binding to enzymes and receptors, leading to potent and selective pharmacological activity. researchgate.net Furthermore, their diverse and tunable structures provide a versatile platform for the development of new pharmaceuticals, agrochemicals, and functional materials like organic electronics. rsc.orgresearchgate.net

Overview of the Pyrazolo[1,5-A]pyridine (B1195680) Core in Organic and Medicinal Chemistry

The pyrazolo[1,5-a]pyridine core is a bicyclic system formed by the fusion of a pyrazole (B372694) and a pyridine (B92270) ring. nih.gov This scaffold has garnered significant attention in both organic and medicinal chemistry due to its synthetic versatility and broad spectrum of biological activities. nih.govnih.gov The pyrazolo[1,5-a]pyridine framework is a key component in several clinically important drugs, demonstrating its value as a "privileged structure" in drug discovery. organic-chemistry.org

Derivatives of this core have been reported to exhibit a wide array of pharmacological properties, including:

Anticancer activity nih.gov

Kinase inhibition (e.g., EGFR, B-Raf, MEK, Trk) nih.govnih.gov

Anti-inflammatory effects nih.gov

Antiviral properties byu.edu

Central nervous system (CNS) activity, such as anxiolytic and sedative effects nih.govorganic-chemistry.org

The significance of this scaffold lies in its ability to be readily functionalized at multiple positions, allowing chemists to fine-tune the steric and electronic properties of the molecule to optimize its interaction with specific biological targets. nih.gov

Specific Research Focus on Substituted Pyrazolo[1,5-A]pyridine Derivatives

Current research on pyrazolo[1,5-a]pyridines is heavily focused on the synthesis and evaluation of substituted derivatives to explore and optimize their biological activities. The introduction of different functional groups onto the core scaffold can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties.

Key areas of investigation include:

Halogenation: The introduction of halogen atoms, such as bromine and chlorine, is a common strategy in medicinal chemistry. Halogens can alter a molecule's lipophilicity, metabolic stability, and binding interactions. For instance, the synthesis of 3-bromo and 3-chloro-pyrazolo[1,5-a]pyrimidines has been achieved through one-pot cyclization and oxidative halogenation reactions. rsc.org

Substitution at Various Positions: Researchers have developed numerous synthetic methods to introduce a wide variety of substituents at different positions of the pyrazolo[1,5-a]pyridine ring. For example, microwave-assisted synthesis has been employed to create novel 3,6-disubstituted derivatives which have shown promising anticancer and antiviral activities. byu.edu

Structure-Activity Relationship (SAR) Studies: A significant portion of research is dedicated to understanding the relationship between the structure of a substituted pyrazolo[1,5-a]pyridine and its biological activity. SAR studies on EP1 receptor antagonists revealed that a chloro substituent at the 5-position of the pyrazolo[1,5-a]pyridine core resulted in high activity. bohrium.com Similarly, for Tropomyosin Receptor Kinase (Trk) inhibitors, substitutions at the third and fifth positions have been shown to be critical for potent inhibition. nih.gov

The development of efficient and regioselective synthetic routes, such as [3+2] cycloaddition reactions and palladium-catalyzed cross-coupling, remains a key focus to facilitate the creation of diverse libraries of these compounds for biological screening. nih.govorganic-chemistry.org

Contextualizing 3-Bromo-5-methoxypyrazolo[1,5-A]pyridine within Current Research Landscapes

The specific compound This compound (CAS Number: 1427501-56-1) represents a distinct entity within the broader family of substituted pyrazolo[1,5-a]pyridines. While specific peer-reviewed studies focusing exclusively on this compound are not prominent in public literature, its structure suggests clear avenues for its synthesis and potential research applications based on established chemistry of this scaffold.

Plausible Synthesis: The synthesis of this compound would likely proceed via a well-established route for this class of compounds: a [3+2] cycloaddition reaction. A plausible synthetic pathway is detailed in a patent for an isomeric compound, which involves: google.com

N-Amination: The starting material, 3-Bromo-5-methoxypyridine (B189597), would first undergo N-amination to form the corresponding 1-amino-3-bromo-5-methoxypyridinium salt.

Cycloaddition: This pyridinium (B92312) salt would then be reacted with a suitable three-carbon synthon, such as an acetylene (B1199291) derivative, to construct the fused pyrazole ring, yielding the this compound scaffold. google.com

Research Context and Potential Utility: The combination of a bromo and a methoxy (B1213986) substituent on the pyrazolo[1,5-a]pyridine core places this compound at the intersection of several areas of active research:

Intermediate for Further Functionalization: The bromine atom at the 3-position serves as a versatile synthetic handle. It can be readily transformed into other functional groups through various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing for the synthesis of a diverse library of derivatives for screening. The reactivity of bromo-substituted pyridines and pyrazoles in such reactions is well-documented. acs.org

Probe for Biological Activity: The methoxy group can influence the compound's solubility, metabolic stability, and electronic properties, which can in turn affect its biological activity. Research on other methoxy-substituted pyrazolo[1,5-a]pyridine analogues has explored their potential as kinase inhibitors and other therapeutic agents. nih.gov The presence of both bromo and methoxy groups provides a unique electronic and steric profile that could be explored for novel biological activities, particularly in areas where this scaffold has already shown promise, such as oncology and neuroscience. nih.govbohrium.com

Below is a table summarizing the key properties of the precursor and the target compound.

Property3-Bromo-5-methoxypyridineThis compound
CAS Number 50720-12-2 nih.gov1427501-56-1
Molecular Formula C₆H₆BrNO nih.govC₈H₇BrN₂O
Molecular Weight 188.02 g/mol nih.gov227.06 g/mol
Role in Synthesis Starting Material / Precursor google.comTarget Compound / Intermediate

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-methoxypyrazolo[1,5-a]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrN2O/c1-12-6-2-3-11-8(4-6)7(9)5-10-11/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMXVPNXJBIJQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=NN2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701261979
Record name Pyrazolo[1,5-a]pyridine, 3-bromo-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1427501-56-1
Record name Pyrazolo[1,5-a]pyridine, 3-bromo-5-methoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1427501-56-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyridine, 3-bromo-5-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701261979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Chemical Transformations of 3 Bromo 5 Methoxypyrazolo 1,5 a Pyridine

Reactivity of the Bromine Moiety

The bromine atom on the pyrazolo[1,5-a]pyridine (B1195680) core is a key handle for introducing molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. Its reactivity is also explored in the context of substitution and reduction.

Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

The C-Br bond at the 3-position is well-suited for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is a powerful method for creating C-C bonds by coupling the aryl bromide with an organoboron species. While specific examples for 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine are not extensively documented in leading journals, the reactivity of analogous compounds, such as 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one, has been thoroughly investigated. nih.govresearchgate.net In these cases, a range of aryl and heteroaryl boronic acids can be successfully coupled at the C3 position. nih.gov To achieve high yields and prevent undesired side reactions like debromination, specific catalyst systems are often required. For instance, the use of a tandem catalyst system like XPhosPdG2/XPhos under microwave irradiation has proven effective. nih.govresearchgate.net The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a suitable solvent mixture like ethanol (B145695)/water. nih.gov The general applicability of the Suzuki reaction is vast, allowing for the synthesis of complex biaryl and heterobiaryl structures from various organohalides. wikipedia.orgrsc.orgresearchgate.net

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Related Bromo-Heterocycles
SubstrateCoupling PartnerCatalyst SystemBaseSolventConditionsYieldReference
3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-onep-methoxyphenylboronic acidXPhosPdG2 / XPhosK₂CO₃Ethanol / Water135 °C, 40 min (Microwave)Good to Excellent nih.gov
3-bromopyridinePotassium phenyltrifluoroboratePd(OAc)₂ / PPh₃K₂CO₃95% EtOHRefluxNot specified researchgate.net

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between a terminal alkyne and an aryl halide, a crucial transformation for synthesizing conjugated enynes and arylalkynes. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.orgresearchgate.net Studies on similar scaffolds, like 2-amino-3-bromopyridines, demonstrate that a variety of terminal alkynes can be coupled under optimized conditions, often using a catalyst system such as Pd(CF₃COO)₂/PPh₃ with CuI as a co-catalyst in a solvent like DMF with an amine base (Et₃N). researchgate.net The reaction conditions are generally mild, often proceeding at room temperature, although heating may be necessary for less reactive substrates. wikipedia.orgresearchgate.net The versatility of this method has been showcased in the synthesis of pharmaceuticals and organic materials. wikipedia.org

Table 2: General Conditions for Sonogashira Coupling of Bromo-pyridines
Substrate TypeCatalystCo-catalystBaseSolventTemperatureReference
2-Amino-3-bromopyridinesPd(CF₃COO)₂ / PPh₃CuIEt₃NDMF100 °C researchgate.net
Aryl Halides (General)Pd(PPh₃)₄ or PdCl₂(PPh₃)₂CuIAmine (e.g., Et₂NH, Et₃N)Amine, DMF, or EtherRoom Temperature wikipedia.orgorganic-chemistry.org

Buchwald-Hartwig Amination: This reaction is a cornerstone for forming C-N bonds, coupling aryl halides with a wide array of primary and secondary amines. The process is catalyzed by palladium complexes supported by specialized phosphine (B1218219) ligands. chemspider.com Research on related five-membered heterocyclic bromides, such as bromopyrazoles, has shown that efficient amination can be achieved using palladium precatalysts based on bulky biarylphosphine ligands like tBuBrettPhos. nih.gov These reactions are typically performed in the presence of a base, such as LiHMDS or NaOTMS, which is crucial for both catalyst activity and preventing the degradation of base-sensitive heterocycles. nih.gov The choice of ligand, base, and solvent is critical for achieving high yields, especially with challenging substrates like unprotected N-H containing heterocycles. nih.govnih.gov

Nucleophilic Aromatic Substitution at the Bromine-Bearing Position

Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group on an aromatic ring by a nucleophile. On a simple pyridine (B92270) ring, SNAr is strongly favored at the 2- and 4-positions, which are electronically activated by the ring nitrogen. The 3-position, where the bromine is located in this compound, is generally considered unreactive towards SNAr unless there are strong electron-withdrawing groups present to stabilize the intermediate Meisenheimer complex. Given the electron-donating nature of the methoxy (B1213986) group and the fused pyrazole (B372694) ring, direct nucleophilic displacement of the bromine atom is expected to be challenging under standard SNAr conditions. Alternative strategies, such as the palladium-catalyzed methods described above, are typically more efficient for functionalizing this position.

Reductive Debromination

Reductive debromination, the replacement of a bromine atom with a hydrogen atom, can occur as a competing side reaction during cross-coupling reactions, particularly in the Suzuki-Miyaura coupling. nih.gov While often an undesired outcome, it can be exploited synthetically to produce the corresponding debrominated pyrazolo[1,5-a]pyridine. This transformation is typically achieved using a reducing agent in the presence of a palladium catalyst. For example, the reduction of 2-amino-5-bromo-3-nitropyridine (B172296) to 2-amino-3-nitropyridine (B1266227) has been accomplished using reagents like sodium hydroxide (B78521) with an aluminum-nickel alloy. orgsyn.org Other common methods for the reduction of aryl halides involve catalytic hydrogenation or the use of hydride sources like sodium borohydride (B1222165) with a palladium catalyst.

Reactivity of the Methoxy Group

The methoxy group at the 5-position is an ether linkage that can be cleaved to reveal a hydroxyl group, providing another point for functionalization.

Demethylation Strategies

Demethylation of aryl methyl ethers is a common transformation in organic synthesis. A widely used and powerful reagent for this purpose is boron tribromide (BBr₃). This Lewis acid readily coordinates to the ether oxygen, followed by nucleophilic attack of the bromide ion on the methyl group, leading to the cleavage of the methyl-oxygen bond. The reaction is typically performed in an inert solvent like dichloromethane (B109758) at low temperatures. Other strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), can also be used, often at elevated temperatures, to achieve demethylation. masterorganicchemistry.com

Ether Cleavage Reactions

The cleavage of the ether bond in the methoxy group falls under the broader category of ether cleavage reactions. For aryl methyl ethers, this process almost exclusively involves the cleavage of the alkyl-oxygen bond due to the high strength of the sp²-hybridized aryl-oxygen bond. Strong protic acids like HI, HBr, or strong Lewis acids like BBr₃ are required to protonate or activate the ether oxygen, making it a better leaving group. masterorganicchemistry.com A patent for related pyrimidine (B1678525) derivatives describes the cleavage of a methoxymethyl ether using an alkylpyridine hydrochloride salt at elevated temperatures, demonstrating that acidic conditions can facilitate this transformation. google.com The resulting 5-hydroxypyrazolo[1,5-a]pyridine is a valuable intermediate for further derivatization.

Influence of Methoxy Group on Ring Reactivity

The methoxy group at the 5-position of the pyrazolo[1,5-a]pyridine ring system plays a crucial role in modulating its reactivity. As an electron-donating group, it increases the electron density of the aromatic core, thereby activating it towards electrophilic attack. This activation is expected to be most pronounced at the positions ortho and para to the methoxy group. However, the inherent reactivity of the fused heterocyclic system also directs incoming electrophiles. The pyrazolo moiety is generally susceptible to electrophilic attack at the 3-position, but since this position is already substituted with a bromine atom, reactions are directed elsewhere. The pyridine ring of the pyrazolo[1,5-a]pyridine system is generally electron-deficient, but the activating effect of the methoxy group can overcome this deactivation to some extent, facilitating electrophilic substitution.

Electrophilic Aromatic Substitution on the Pyrazolo[1,5-a]pyridine Core

The pyrazolo[1,5-a]pyridine nucleus is less reactive towards electrophilic aromatic substitution than benzene, a characteristic of many nitrogen-containing heterocycles. quimicaorganica.org However, the presence of the activating methoxy group at the 5-position facilitates such reactions. Electrophilic substitution is anticipated to occur preferentially at the positions most activated by the methoxy group and favored by the electronic distribution of the heterocyclic core.

Common electrophilic substitution reactions include nitration and halogenation. For instance, nitration of pyridines can be achieved using nitric acid in trifluoroacetic anhydride, typically yielding 3-nitropyridine (B142982) derivatives. rsc.orgresearchgate.net In the case of this compound, the position of nitration would be directed by the combined influence of the methoxy group and the fused ring system.

Halogenation, such as bromination, of pyridine rings often requires harsh conditions. quimicaorganica.org However, methods for the regioselective halogenation of pyridines at the 3-position have been developed using Zincke imine intermediates under mild conditions. nih.gov

Table 1: Representative Electrophilic Aromatic Substitution Reactions on Pyridine Derivatives This table presents data for related pyridine systems to illustrate potential reactivity, as specific data for this compound is not readily available.

Reaction Reagents and Conditions Product Yield (%) Reference
Nitration HNO₃, (CF₃CO)₂O 3-Nitropyridine 10-83 rsc.org
Bromination Br₂, Acetic Acid 2-Amino-5-bromopyridine 62-67 orgsyn.org

Nucleophilic Aromatic Substitution on the Pyrazolo[1,5-a]pyridine Core

The bromine atom at the 3-position of this compound serves as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for the introduction of a variety of nucleophiles at this position. The general mechanism for SNAr on pyridine-like systems involves the attack of a nucleophile at the carbon bearing the leaving group, followed by the elimination of the halide to restore aromaticity.

This reactivity is particularly useful for synthesizing a range of derivatives. For example, amination can be achieved by reacting the bromo-substituted compound with amines, often in the presence of a palladium catalyst in what is known as the Buchwald-Hartwig amination. nih.gov This reaction is a powerful tool for forming C-N bonds. Other nucleophiles, such as alkoxides or thiolates, can also be employed to generate the corresponding ethers and thioethers.

Functional Group Interconversions on the Core Structure

The bromo substituent at the 3-position is a versatile handle for a variety of functional group interconversions, most notably through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry for the construction of complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction enables the formation of a new carbon-carbon bond by coupling the bromo-substituted pyrazolopyridine with a boronic acid or ester in the presence of a palladium catalyst and a base. This method is widely used to introduce aryl or heteroaryl substituents. nih.gov

Buchwald-Hartwig Amination: As mentioned previously, this is a key method for the formation of carbon-nitrogen bonds. It involves the palladium-catalyzed coupling of the aryl bromide with a primary or secondary amine. nih.gov

Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon triple bond by coupling the aryl bromide with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst.

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Heterocycles This table presents data for related bromo-substituted heterocycles to illustrate the potential for functional group interconversions.

Reaction Type Substrate Coupling Partner Catalyst/Ligand/Base Product Yield (%) Reference
Suzuki-Miyaura 3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one Arylboronic acid XPhosPdG2/XPhos/K₂CO₃ 3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one Good to Excellent nih.gov
Buchwald-Hartwig 5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine Morpholine (B109124) - 7-Morpholino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine 92 nih.gov

Metalation and Directed Lithiation Strategies

Metalation, particularly lithiation, provides another powerful avenue for the functionalization of this compound. Two primary strategies can be envisioned:

Halogen-Lithium Exchange: The bromine atom at the 3-position can be readily exchanged with lithium by treatment with an organolithium reagent such as n-butyllithium or t-butyllithium at low temperatures. The resulting 3-lithiated species is a potent nucleophile that can react with a wide range of electrophiles (e.g., aldehydes, ketones, carbon dioxide, alkyl halides) to introduce new functional groups at the 3-position.

Directed ortho-Metalation (DoM): The methoxy group at the 5-position can act as a directed metalation group (DMG). chemicalbook.com A DMG has the ability to coordinate with an organolithium reagent, directing deprotonation to the adjacent ortho position. In this case, the methoxy group would direct lithiation to the 4-position of the pyrazolo[1,5-a]pyridine ring. The resulting 4-lithiated intermediate can then be trapped with various electrophiles, allowing for regioselective functionalization at a position that might not be accessible through other means.

The choice between these two pathways would likely depend on the reaction conditions, particularly the temperature and the organolithium reagent used.

Table 3: Table of Compounds

Compound Name
This compound
3-Nitropyridine
2-Amino-5-bromopyridine
3-Chloropyridine
3-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
3-Aryl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one
5,7-Dichloro-2-methylpyrazolo[1,5-a]pyrimidine
7-Morpholino-5-chloro-2-methylpyrazolo[1,5-a]pyrimidine
Bromo-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines
Alkyne-substituted diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines
Benzene
n-Butyllithium

Derivatization Strategies and Scaffold Modification for Analog Generation

Introduction of Diverse Functional Groups

The strategic placement of a bromine atom at the 3-position makes 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine an ideal substrate for introducing a wide array of functional groups through cross-coupling chemistry. This approach is fundamental for generating libraries of analogs for structure-activity relationship (SAR) studies.

Research Findings:

Palladium-catalyzed cross-coupling reactions are a cornerstone for the functionalization of halogenated heterocyclic compounds. For the related pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, Suzuki-Miyaura coupling has been successfully employed to introduce aryl and heteroaryl moieties at the C3-position. For instance, the coupling of 3-bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one with various boronic acids using a catalyst system like XPhosPdG2/XPhos has been shown to be effective, mitigating the common side reaction of debromination. nih.gov This strategy allows for the synthesis of C3-arylated derivatives in good yields. nih.gov

This methodology can be extrapolated to this compound. The C3-bromo atom serves as a versatile anchor for introducing diversity.

Suzuki-Miyaura Coupling: Reaction with a variety of aryl or heteroaryl boronic acids can generate a library of 3-aryl-5-methoxypyrazolo[1,5-a]pyridines.

Buchwald-Hartwig Amination: This reaction would enable the introduction of a range of primary and secondary amines, leading to 3-amino-5-methoxypyrazolo[1,5-a]pyridine derivatives.

Sonogashira Coupling: The introduction of terminal alkynes would yield 3-alkynyl-5-methoxypyrazolo[1,5-a]pyridines, which can serve as precursors for further transformations.

Heck and Stille Couplings: These reactions provide additional routes to introduce carbon-based substituents like alkenes and organostannanes.

The table below illustrates potential derivatization reactions starting from this compound based on established methods for similar scaffolds.

Reaction TypeCoupling PartnerCatalyst/Reagents (Example)Product Class
Suzuki-MiyauraAr-B(OH)₂Pd(PPh₃)₄, Na₂CO₃3-Aryl-5-methoxypyrazolo[1,5-a]pyridines
Buchwald-HartwigR₂NHPd₂(dba)₃, BINAP, NaOtBu3-(Dialkylamino)-5-methoxypyrazolo[1,5-a]pyridines
SonogashiraTerminal AlkynePdCl₂(PPh₃)₂, CuI, Et₃N3-Alkynyl-5-methoxypyrazolo[1,5-a]pyridines
HeckAlkenePd(OAc)₂, P(o-tolyl)₃3-Alkenyl-5-methoxypyrazolo[1,5-a]pyridines

Modification at the Pyrazole (B372694) Ring

Beyond the C3-position, the pyrazole ring of the pyrazolo[1,5-a]pyridine (B1195680) system can undergo other modifications. The pyrazole ring is generally less reactive towards electrophilic substitution than the pyridine (B92270) ring. However, specific positions can be targeted under controlled conditions. For the parent this compound, the C2-position is a potential site for electrophilic attack, although the presence of the adjacent bromine atom may sterically hinder such reactions. Directed metalation, using a strong base like lithium diisopropylamide (LDA), could potentially functionalize the C2-position by deprotonation followed by quenching with an electrophile.

Modification at the Pyridine Ring

The pyridine ring in the pyrazolo[1,5-a]pyridine scaffold is more susceptible to electrophilic aromatic substitution. The positions for substitution are dictated by the directing effects of the fused pyrazole ring and the existing methoxy (B1213986) group at C5. The methoxy group is an ortho-, para-directing activator. Therefore, electrophilic substitution would be expected to occur at the C4 and C6 positions.

Potential Modifications:

Halogenation: Using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) could introduce additional halogen atoms at the C4 or C6 positions, providing further handles for cross-coupling.

Nitration: Treatment with nitric acid in sulfuric acid could introduce a nitro group, which can then be reduced to an amine and further derivatized.

Friedel-Crafts Acylation/Alkylation: These reactions could introduce alkyl or acyl groups, though they can be challenging on pyridine rings due to catalyst coordination with the ring nitrogen.

Synthesis of Multi-Substituted Pyrazolo[1,5-a]pyridine Analogs

The generation of multi-substituted analogs involves a combination of building the core scaffold with pre-functionalized precursors and post-synthesis modifications. A general and efficient method for creating highly substituted pyrazolo[1,5-a]pyridines involves the [3+2] cycloaddition of N-aminopyridinium ylides with substituted alkenes or alkynes. chemicalbook.com

To synthesize multi-substituted analogs starting from this compound, a sequential functionalization strategy is most viable.

Example Synthetic Sequence:

Step 1 (C3-Functionalization): Perform a Suzuki-Miyaura coupling on this compound with a selected arylboronic acid (e.g., 4-fluorophenylboronic acid) to yield 3-(4-fluorophenyl)-5-methoxypyrazolo[1,5-a]pyridine.

Step 2 (C6-Functionalization): Subject the product from Step 1 to electrophilic bromination using NBS. The methoxy group at C5 would direct the bromination to the C6 position, yielding 6-bromo-3-(4-fluorophenyl)-5-methoxypyrazolo[1,5-a]pyridine.

Step 3 (C6-Functionalization): Use the newly installed bromine at C6 as a handle for a second, different cross-coupling reaction, such as a Buchwald-Hartwig amination with morpholine (B109124), to yield the tri-substituted product: 6-(morpholino)-3-(4-fluorophenyl)-5-methoxypyrazolo[1,5-a]pyridine.

This stepwise approach allows for the controlled introduction of different substituents at specific positions around the scaffold.

Combinatorial Library Design Utilizing the Pyrazolo[1,5-a]pyridine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold, a close analog of pyrazolo[1,5-a]pyridine, is considered a privileged core for combinatorial library design due to its synthetic accessibility and its ability to present substituents in a well-defined three-dimensional space. encyclopedia.pub Mixture-based synthetic combinatorial libraries are a powerful tool in drug discovery, enabling the assessment of millions of compounds by testing a much smaller number of samples. nih.gov

The this compound core is an excellent starting point for a combinatorial library. A "positional scanning" library could be designed where the diversity elements are introduced systematically.

Library Design Strategy:

Scaffold: this compound.

Diversity Point 1 (R1 at C3): A library of aryl and heteroaryl boronic acids would be used in a parallel Suzuki-Miyaura coupling reaction to create a collection of intermediates.

Diversity Point 2 (R2 at C5): The methoxy group could be cleaved (e.g., with BBr₃) to reveal a hydroxyl group. This hydroxyl group could then be alkylated or acylated with a library of alkyl halides or acyl chlorides to introduce a second point of diversity.

Diversity Point 3 (R3 at C6): Following a halogenation step at the C6 position (as described in 4.4), a third library of amines or boronic acids could be introduced via another parallel cross-coupling reaction.

This approach would rapidly generate a large and diverse library of novel, multi-substituted pyrazolo[1,5-a]pyridine analogs, which could then be screened for desired biological activities.

Computational and Theoretical Studies on Pyrazolo 1,5 a Pyridine Systems

Electronic Structure Analysis

The electronic structure of a molecule governs its chemical behavior and properties. For pyrazolo[1,5-a]pyridine (B1195680) systems, analyses such as HOMO-LUMO energy calculations and Molecular Electrostatic Potential (MEP) mapping are used to understand reactivity and intermolecular interactions. nih.govuni-muenchen.de

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, the HOMO-LUMO gap, is an indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A small energy gap suggests that the molecule is more reactive as it requires less energy to undergo electronic transitions. nih.gov

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Imidazo[1,5-a]pyridine System

Substituent (R)Hammett Constant (σp)HOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
NMe2-0.66-5.18-1.184.00
OMe-0.27-5.57-1.414.16
H0.00-5.84-1.584.26
Br0.23-5.99-1.824.17
CN0.66-6.37-2.314.06

Data adapted from a study on BF2-functionalized 2-(imidazo[1,5-a]pyridin-3-yl)phenols, which serves as an illustrative model. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting how it will interact with other species. uni-muenchen.de MEP maps illustrate regions of negative electrostatic potential (red/yellow), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. researchgate.net

For heterocyclic systems like pyrazolo[1,5-a]pyridine, MEP analysis helps identify potential sites for hydrogen bonding and other non-covalent interactions, which is critical for drug-receptor binding. researchgate.netresearchgate.net In the pyrazolo[1,5-a]pyrimidine (B1248293) scaffold, MEP calculations have been used to design inhibitors by optimizing hydrogen-bond acceptor strength. rsc.org In 3-bromo-5-methoxypyrazolo[1,5-a]pyridine, the nitrogen atoms of the pyrazole (B372694) and pyridine (B92270) rings are expected to be regions of negative potential, making them likely hydrogen bond acceptors. The bromine atom would create a region of slight positive potential (a sigma-hole), and the methoxy (B1213986) group's oxygen would be another site of negative potential.

Conformational Analysis and Molecular Geometry

The three-dimensional structure of pyrazolo[1,5-a]pyridine derivatives is fundamental to their biological activity. The fused bicyclic system creates a rigid, planar framework that is well-suited for chemical modification. nih.gov X-ray diffraction studies on related pyrazolo[1,5-a]pyrimidines have confirmed the structural assignments and helped distinguish between different isomers. researchgate.net

Computational calculations, often using DFT methods, can predict bond lengths, bond angles, and dihedral angles. nih.gov For instance, in a study of a substituted pyrazolo[3,4-d]pyrimidine, DFT calculations accurately predicted the molecular geometry, noting some variations in the conformation of substituents compared to Hartree-Fock methods. nih.gov When the pyrimidine (B1678525) ring of the pyrazolo[1,5-a]pyrimidine scaffold is reduced to form tetrahydropyrazolo[1,5-a]pyrimidines, the resulting molecule gains significant conformational lability, which can be analyzed using NMR and computational methods to understand the equilibrium between different conformers. mdpi.com For this compound, the core bicyclic structure is expected to be largely planar, with the bromo and methoxy substituents lying in or close to the plane of the rings.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For the synthesis of pyrazolo[1,5-a]pyridines, computational methods can help to validate proposed reaction pathways. One common synthetic route involves the [3+2] cycloaddition of N-iminopyridinium ylides with alkynes or alkenes. acs.org

An alternative, efficient method involves the cross-dehydrogenative coupling of N-amino-2-iminopyridines with 1,3-dicarbonyl compounds, promoted by acetic acid and molecular oxygen. acs.org A plausible mechanism for this reaction has been proposed:

Proton transfer from acetic acid activates the N-amino-2-iminopyridine.

Nucleophilic addition of the enol form of the dicarbonyl substrate occurs.

The resulting adduct undergoes oxidative dehydrogenation with molecular oxygen.

Subsequent cyclization and dehydration yield the final pyrazolo[1,5-a]pyridine product. acs.org

This proposed pathway illustrates how computational studies can complement experimental work to provide a deeper understanding of reaction mechanisms at the molecular level. acs.org

Molecular Modeling for Structure-Based Design

The pyrazolo[1,5-a]pyridine scaffold is frequently used in structure-based drug design, a strategy that relies on knowledge of a biological target's three-dimensional structure to design potent and selective inhibitors. nih.govacs.org The rigid nature of the fused ring system provides a stable anchor for orienting functional groups to interact with specific residues in a protein's binding site. nih.gov

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. nih.gov It is widely used to predict the binding mode and affinity of small molecule inhibitors to their protein targets.

Derivatives of the pyrazolo[1,5-a]pyridine and related pyrazolo-pyrimidine scaffolds have been the subject of numerous molecular docking studies against various biological targets.

Corticotropin-Releasing Factor 1 (CRF1) Receptor: A series of 3-dialkylamino-7-phenyl pyrazolo[1,5-a]pyridines were designed and synthesized as selective antagonists of the CRF1 receptor, a target for treating stress-related disorders. nih.gov Docking studies were integral to optimizing the structure-activity relationships, leading to the identification of potent and orally active drug candidates. nih.gov

Kinase Inhibitors: The pyrazolo[1,5-a]pyrimidine scaffold is a key feature in many kinase inhibitors. nih.gov Docking simulations have been used to guide the design of inhibitors for targets such as Cyclin-Dependent Kinase 2 (CDK2), Tropomyosin Receptor Kinase (TRKA), and Phosphoinositide 3-kinases (PI3Kγ/δ). nih.govnih.gov These studies help explain how the pyrazolo-pyrimidine core forms crucial hydrogen bonds with hinge region residues of the kinases, while various substituents are optimized to occupy adjacent hydrophobic and polar pockets. nih.gov

Estrogen Receptor (ER): Molecular modeling suggested that the binding selectivity of certain pyrazolo[1,5-a]pyrimidine derivatives for the ERβ subtype over ERα stems from the different orientations the ligands adopt within the respective binding pockets. nih.gov

These examples demonstrate the critical role of molecular docking in modern drug discovery, enabling the rational design and optimization of inhibitors based on the pyrazolo[1,5-a]pyridine and related scaffolds for a wide range of therapeutic targets.

Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular dynamics (MD) simulations are a powerful computational tool used to study the dynamic behavior of molecules and their complexes, providing insights into the stability of ligand-protein interactions over time. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the behavior of the broader class of pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine derivatives in complex with protein targets, particularly kinases, has been a subject of significant investigation. rsc.orgrsc.orgnih.govresearchgate.net

These studies reveal that pyrazolo[1,5-a]pyrimidine derivatives, when bound to the ATP-binding cleft of kinases like Cyclin-Dependent Kinase 2 (CDK2), achieve stability through a combination of hydrogen bonds and hydrophobic interactions. rsc.orgresearchgate.net MD simulations demonstrate that the core heterocyclic scaffold of these inhibitors often mimics the binding fashion of purine (B94841) inhibitors, such as ATP, by forming crucial hydrogen bonds with hinge region residues of the kinase. rsc.org For instance, in studies of pyrazolo[1,5-a]pyrimidine inhibitors of CDK2, the pyrimidine nitrogen atoms are often key hydrogen bond acceptors. nih.govresearchgate.net

The stability of the ligand-target complex is typically assessed by analyzing the Root Mean Square Deviation (RMSD) of the protein backbone and the ligand over the simulation time. Stable complexes exhibit minimal fluctuations in their RMSD values, indicating that the ligand remains securely bound in the active site. For pyrazolo[1,5-a]pyrimidine-based kinase inhibitors, MD simulations have confirmed stable binding modes, often described as a 'flying bat' conformation, which is stabilized by these key interactions. rsc.org

Table 1: Predicted Interaction Profile for this compound in a Kinase Binding Site

Molecular MoietyPredicted Interaction TypePotential Interacting Residues (Examples)
Pyrazolo[1,5-a]pyridine CoreHydrogen BondingHinge Region Backbone (e.g., Leu83 in CDK2)
Pyrazolo[1,5-a]pyridine CoreHydrophobic InteractionsAlanine, Valine, Leucine, Isoleucine
3-Bromo SubstituentHalogen Bonding / Hydrophobic InteractionCarbonyl oxygens, Electron-rich side chains
5-Methoxy SubstituentHydrophobic Interaction / weak H-bond acceptorHydrophobic pockets, Polar residues

Quantitative Structure-Activity Relationship (QSAR) Studies (Focus on design principles)

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that correlate the chemical structure of compounds with their biological activity. For the pyrazolo[1,5-a]pyrimidine and pyrazolo[1,5-a]pyridine scaffolds, QSAR studies have been instrumental in defining the design principles for developing potent and selective inhibitors, particularly for protein kinases. rsc.orgrsc.orgresearchgate.net These studies typically use descriptors related to steric, electronic, and hydrophobic properties to build predictive models.

A common approach is the Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which generate 3D contour maps highlighting regions where specific properties are favorable or unfavorable for activity. rsc.org For pyrazolo[1,5-a]pyrimidine-based CDK2 inhibitors, CoMSIA models have revealed key design principles. rsc.orgresearchgate.net For example, bulky and hydrophobic substituents at certain positions (R1 and R4) were found to be beneficial for activity, while hydrogen bond donor groups at the R1 position were detrimental. rsc.org Hydrophobic contributions at the R2 position and large, hydrophilic groups at the R3 position were also favored. rsc.org

These models provide clear guidelines for designing new derivatives with enhanced potency. The design principles derived from QSAR studies on related pyrazolo[1,5-a]pyrimidine kinase inhibitors can be extrapolated to guide the modification of this compound for improved biological activity. The existing bromo group at position 3 and the methoxy group at position 5 already confer specific steric and electronic properties that influence its interaction with a target. Further modifications could be guided by QSAR models to optimize these interactions.

Table 2: QSAR Design Principles for Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

Position on ScaffoldFavorable Properties for ActivityUnfavorable Properties for ActivityRationale
R1 (e.g., position 2)Bulky, hydrophobic groupsH-bond donorsInteraction with hydrophobic pockets. rsc.org
R2 (e.g., position 3)Hydrophobic groupsEnhances binding affinity through hydrophobic interactions. rsc.org
R3 (e.g., position 5)Large, hydrophilic groupsPotential for H-bonding with solvent-exposed regions. rsc.org
R4 (e.g., position 7)Bulky, hydrophobic N-aryl substitutionsCrucial for boosting inhibitory activity. rsc.org

Prediction of Reactivity and Selectivity

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the reactivity and selectivity of heterocyclic compounds like this compound. DFT calculations can determine the electron distribution within a molecule, identifying sites that are susceptible to electrophilic or nucleophilic attack. encyclopedia.pubrsc.org For the pyrazolo[1,5-a]pyrimidine core, it is described as a π-excedent–π-deficient fused system, meaning different parts of the ring system have different electronic characters that dictate their reactivity. rsc.org

Studies have shown that positions 3 and 7 of the pyrazolo[1,5-a]pyrimidine scaffold can be selectively functionalized, and DFT calculations help to explain these experimental findings. encyclopedia.pub The prediction of reactivity is crucial for planning synthetic routes to new derivatives. For this compound, the bromine at position 3 is a versatile handle for cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the introduction of diverse substituents to explore the chemical space and improve biological activity. nih.govacs.org

The prediction of selectivity, especially for kinase inhibitors, is another critical application of computational studies. The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are considered "privileged structures" because they can bind to multiple protein targets. nih.gov Computational docking and MD simulations are used to predict how a ligand will bind to different kinases and to identify the structural features that confer selectivity. rsc.orgmdpi.commdpi.com For example, studies on PI3Kδ inhibitors showed that a morpholine (B109124) ring at position 7 of the pyrazolo[1,5-a]pyrimidine core was crucial for interaction with the catalytic site, forming a key hydrogen bond with a valine residue in the hinge region. mdpi.comnih.gov Substitutions at other positions can then be tuned to achieve selectivity for one kinase over others. nih.govmdpi.com For this compound, the methoxy group at position 5 is expected to influence its selectivity profile by interacting with specific residues in the target's binding pocket.

Table 3: Computational Approaches for Predicting Reactivity and Selectivity

Computational MethodPredicted PropertyApplication for this compound
Density Functional Theory (DFT)Electron density, Frontier Molecular Orbitals (HOMO/LUMO)Predicting sites for electrophilic/nucleophilic substitution, guiding synthetic modifications. encyclopedia.pubrsc.org
Molecular DockingBinding mode, Binding affinity (scoring)Predicting preferred orientation in a target's active site, initial screening for selectivity against different targets. rsc.orgmdpi.com
Molecular Dynamics (MD) SimulationsStability of ligand-protein complex, Key interactions over timeConfirming stable binding modes and identifying key interactions that determine selectivity. rsc.orgrsc.org

Mechanistic Biological Investigations of Pyrazolo 1,5 a Pyridine Derivatives Excluding Clinical Data

Exploration of Biological Target Engagement Mechanisms

Research into pyrazolo[1,5-a]pyridine (B1195680) derivatives has revealed their ability to interact with a range of biological targets, leading to the modulation of key cellular pathways. The primary focus has been on their role as enzyme inhibitors, with extensive investigation into their mechanisms of action against protein kinases and other enzyme families.

Pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have been extensively identified as potent inhibitors of various protein kinases, which are crucial regulators of cellular signaling and are frequently dysregulated in diseases like cancer. nih.gov This has positioned them as attractive candidates for the development of targeted therapies. researchgate.net The scaffold has shown inhibitory activity against a wide array of kinases, including Tropomyosin receptor kinases (TRKA), RET kinase, Cyclin-dependent kinases (CDK2), and Phosphoinositide 3-kinases (PI3K), among others. nih.govgoogle.comdergipark.org.tr

For instance, specific derivatives have been developed as dual inhibitors of CDK2 and TRKA kinases. nih.gov Others have been optimized as potent and selective dual inhibitors of PI3Kγ and PI3Kδ. rsc.org The pyrazolo[1,5-a]pyrimidine core is also a key feature in inhibitors targeting Pim-1 kinase, Threonine tyrosine kinase (TTK), and Adaptor Associated Kinase 1 (AAK1). nih.govbiorxiv.orga-z.lu

The primary mechanism by which pyrazolo[1,5-a]pyridine derivatives inhibit kinase activity is through competition with adenosine (B11128) triphosphate (ATP). researchgate.net The unique structural features of the scaffold allow it to mimic the purine (B94841) ring of ATP, enabling it to fit into the highly conserved ATP-binding pocket of kinases. researchgate.netnih.gov By occupying this active site, the inhibitors block the binding of ATP, thereby preventing the phosphotransfer reaction that is central to kinase function. nih.gov This ATP-competitive inhibition is a common mechanism for many small-molecule kinase inhibitors. researchgate.netacs.org

In addition to direct ATP competition, some pyrazolo[1,5-a]pyrimidine derivatives have been shown to function as allosteric inhibitors. researchgate.netacs.org Allosteric inhibitors bind to a site on the kinase that is distinct from the ATP-binding pocket, inducing a conformational change that inactivates the enzyme. This can offer advantages in terms of selectivity, as allosteric sites are generally less conserved across the kinome than the ATP pocket. One study identified a tetrahydropyrazolo[3,4-c]pyridine-5-carboxamide derivative as a type III allosteric dual inhibitor of LIMK1/2 and RIPK1, which binds in a manner that distorts the P-loop and displaces the αC helix. oup.com

Selectivity is a critical attribute for kinase inhibitors to minimize off-target effects. acs.org Pyrazolo[1,5-a]pyridine derivatives have been subjected to selectivity profiling against large panels of kinases to determine their specificity. Research has shown that modifications to the core scaffold can yield compounds with high selectivity for specific kinase isoforms. researchgate.net

For example, a pyrazolo[1,5-a]pyrimidine derivative, CPL302415, was identified as a highly selective inhibitor of PI3Kδ. researchgate.net Its selectivity was demonstrated to be significantly higher for PI3Kδ compared to other class I PI3K isoforms, as detailed in the table below. researchgate.net Similarly, another derivative, compound 20e, also showed a favorable selectivity profile when tested against a panel of protein kinases at a concentration of 1 μM. rsc.org The pyrazolo[1,5-a]pyrimidine scaffold itself has been described as highly selective for Pim-1 kinase when evaluated against a comprehensive panel of 119 oncogenic kinases. biorxiv.org

CompoundTargetSelectivity Ratio (PI3Kβ/δ)Selectivity Ratio (PI3Kγ/δ)Selectivity Ratio (PI3Kα/δ)Reference
CPL302415PI3Kδ141593979 researchgate.net

While kinase inhibition is the most studied biological activity of this scaffold, recent investigations have shown that pyrazolo[1,5-a]pyrimidine derivatives can also interact with other enzyme systems, suggesting their potential as multi-target agents. researchgate.netacs.org

Specifically, certain derivatives have demonstrated inhibitory effects against enzymes implicated in other disease pathways, such as diabetes and Alzheimer's disease. acs.org One study evaluated a series of pyrazolo[1,5-a]pyrimidines and found that a lead compound, derivative 3l , exhibited potent inhibition of both α-amylase, an enzyme involved in carbohydrate metabolism, and acetylcholinesterase (AChE), a key target in Alzheimer's therapy. acs.org The inhibitory activities are summarized in the table below.

CompoundEnzyme TargetInhibition (%)Reference CompoundInhibition (%) of ReferenceReference
Compound 3lα-Amylase72.91 ± 0.14Acarbose67.92 ± 0.09 acs.org
Acetylcholinesterase62.80 ± 0.06--

Kinase Inhibitory Activities and Mechanisms (e.g., protein kinases, AXL, c-MET, RET, CK2, CDK2, TRKA, COX-1, COX-2, 15-LOX, IRAK4)

Structure-Activity Relationship (SAR) Studies for Target Binding and Modulatory Effects (at a design level)

Structure-Activity Relationship (SAR) studies are fundamental to the development of pyrazolo[1,5-a]pyridine derivatives, providing crucial insights into how chemical structure correlates with biological activity. researchgate.netnih.govacs.org By systematically modifying substituents at various positions on the heterocyclic core, researchers can optimize potency, selectivity, and pharmacokinetic properties. nih.govnih.gov These studies have been instrumental in designing potent inhibitors for specific targets. nih.gov

The binding affinity of pyrazolo[1,5-a]pyridine derivatives is highly dependent on the pattern of substitution around the core scaffold. nih.gov

Hinge-Binding Region: The pyrazolo[1,5-a]pyrimidine nucleus itself is often essential for interacting with the hinge region of the kinase ATP-binding pocket. For example, in TRK inhibitors, the N1 atom of the scaffold forms a critical hydrogen bond with the backbone amide of a methionine residue (Met592) in the hinge. nih.gov

Substitutions at Position 3: This position has been shown to be critical for enhancing activity. In a series of TRK inhibitors, the introduction of a picolinamide (B142947) group at the C3 position significantly boosted inhibitory potency. nih.gov The amide bond of the picolinamide appears to be a key interaction point. nih.gov

Substitutions at Position 5: Modifications at the C5 position can greatly influence both potency and selectivity.

For TRK inhibitors, substituting the C5 position with a pyrrolidine (B122466) moiety linked to a pyridine (B92270) or pyridinone ring resulted in strong inhibition. nih.gov

In the development of PI3Kδ inhibitors, placing an indole (B1671886) group at the C5 position was found to be a promising strategy for improving selectivity, potentially by forming an additional hydrogen bond with an aspartate residue (Asp-787) in the affinity pocket.

Substitutions at Position 7: The C7 position is also a key site for modification.

In PI3Kδ inhibitors, the introduction of a morpholine (B109124) ring at C7 was crucial, with its oxygen atom forming a hydrogen bond with a valine residue (Val-828) in the hinge region.

For CDK2/TRKA dual inhibitors, SAR studies explored the impact of various substituents at positions 3, 6, and 7 while leaving position 5 unsubstituted. nih.gov

Role of Other Functional Groups:

Fluorine: The incorporation of fluorine atoms can enhance interactions. In TRK inhibitors, fluorine substitution improved interactions with an asparagine residue (Asn655). nih.gov

Carbonyl Groups: SAR studies have shown that a carbonyl group at the C2 position of the pyrazolo[1,5-a]pyrimidine core may enhance the activity of the resulting structures. researchgate.net

These detailed SAR insights underscore the importance of precise molecular design in tailoring pyrazolo[1,5-a]pyridine derivatives to be potent and selective modulators of specific biological targets. nih.govnih.gov

Role of the Bromo and Methoxy (B1213986) Substituents in Target Interaction

The strategic placement of bromo and methoxy substituents on the pyrazolo[1,5-a]pyridine scaffold plays a crucial role in modulating the interaction of these derivatives with their biological targets, primarily protein kinases. While direct studies on 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine are limited, extensive structure-activity relationship (SAR) studies on related pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine analogs provide significant insights into the function of these substituents.

The bromo group at the 3-position is a key feature influencing the binding affinity and selectivity of these compounds. It can participate in halogen bonding, a non-covalent interaction with electron-rich atoms in the active site of a protein, thereby enhancing the binding potency. More commonly, the 3-bromo substituent serves as a versatile chemical handle for introducing a variety of other functional groups through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. nih.gov This allows for the exploration of a wide chemical space and the optimization of interactions with the target protein. For instance, in the development of pyrazolo[1,5-a]pyrimidine inhibitors of the Threonyl-Tyrosine Kinase (TTK), the synthesis begins with a 3-bromo-5,7-dichloro-pyrazolo[1,5-a]pyrimidine, where the halides are sequentially displaced to build the final potent inhibitor. nih.gov This highlights the synthetic utility of the bromo group in creating diverse and potent kinase inhibitors.

Mechanistic Insights into Cellular Processes Modulation

Pyrazolo[1,5-a]pyridine derivatives have been shown to modulate various cellular processes, primarily through their ability to inhibit protein kinases that are key regulators of cell signaling. This inhibition can lead to downstream effects on cell proliferation, survival, and differentiation.

Studies on Cellular Signalling Pathways Affected

The pyrazolo[1,5-a]pyridine scaffold is a privileged structure in medicinal chemistry, known to act as a hinge-binder in the ATP-binding pocket of various protein kinases. nih.gov By mimicking the purine core of ATP, these compounds can effectively block the kinase activity and disrupt the signaling pathways they control.

One of the key pathways targeted by pyrazolo[1,5-a]pyridine derivatives is the Receptor Tyrosine Kinase (RTK) signaling pathway . For example, substituted pyrazolo[1,5-a]pyridine compounds have been identified as inhibitors of the RET kinase. google.com Aberrant activation of RET is associated with several types of cancer. Inhibition of RET kinase by these compounds would block downstream signaling cascades, which include the Ras/ERK, PLC-γ, and PI3K/Akt pathways, all of which are crucial for cell proliferation and survival. nih.gov

Furthermore, pyrazolo[1,5-a]pyrimidine analogs have been developed as potent inhibitors of Tropomyosin receptor kinases (Trks) . nih.gov Trk fusions are oncogenic drivers in a variety of tumors. The pyrazolo[1,5-a]pyrimidine core is essential for forming a hydrogen bond with the hinge residue Met592 of the Trk kinase domain, leading to the inhibition of its activity. nih.gov

In the context of cell cycle regulation, pyrazolo[1,5-a]pyrimidine derivatives have been investigated as inhibitors of Cyclin-Dependent Kinases (CDKs) . Specifically, they have shown inhibitory activity against CDK1 and CDK2, which are critical for the G2/M and G1/S transitions of the cell cycle, respectively. The inhibition of these CDKs leads to a halt in the cell cycle progression.

The tables below summarize the inhibitory activities of some pyrazolo[1,5-a]pyridine and related derivatives against various kinases.

Table 1: Kinase Inhibitory Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundTarget KinaseIC50 (nM)Cell LineReference
Compound 8 TrkA1.7- nih.gov
Compound 9 TrkA1.7- nih.gov
Compound 22 TrkA3KM12 nih.gov
Compound 22 TrkB14- nih.gov
Compound 22 TrkC1- nih.gov
Compound 42 TrkA87- nih.gov
Compound 42 ALK2105- nih.gov

Investigations into Antiproliferative Mechanisms at a Cellular Level

The inhibition of key signaling pathways by pyrazolo[1,5-a]pyridine derivatives translates into potent antiproliferative effects in cancer cells. These effects are often mediated through the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest: Studies on related heterocyclic scaffolds provide insights into the likely mechanisms. For instance, pyrazole-based inhibitors of Akt kinase have been shown to arrest the cell cycle at the S phase in HCT116 colon cancer cells. nih.gov Similarly, novel 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines, which share structural similarities, were found to induce cell cycle arrest in HeLa, MCF7, and HCT-116 cancer cell lines. mdpi.com Some pyrazolo[1,5-a]pyrimidine derivatives that inhibit CDK1/CDK2 have been observed to cause cell cycle arrest in the G2/M phase.

Apoptosis Induction: The disruption of critical survival signals through kinase inhibition can trigger programmed cell death, or apoptosis. The same 4-aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivatives that caused cell cycle arrest also induced apoptosis in the tested cancer cell lines. mdpi.com This dual mechanism of action, combining the halting of cell proliferation with the induction of cell death, is a hallmark of many effective anticancer agents.

The antiproliferative activity of several pyrazolo[1,5-a]pyrimidine derivatives against various cancer cell lines is presented in the table below.

Table 2: Antiproliferative Activity of Selected Pyrazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 42 KM12Colon Carcinoma0.82 nih.gov
Compound 42 EKVXNon-Small Cell Lung4.13 nih.gov
3-(4-(trifluoromethyl)phenyl)-6-[4-(2-(piperidin-1-yl)ethoxy]phenyl analogueA2780Ovarian Cancer0.84 byu.edu
3-(2-fluorophenyl)-6-[4-(2-(4-methylpiperzin-1-yl)ethoxy]phenyl analogueA2780Ovarian Cancer0.52 byu.edu

Future Directions and Research Outlook for 3 Bromo 5 Methoxypyrazolo 1,5 a Pyridine Research

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 3-Bromo-5-methoxypyrazolo[1,5-a]pyridine and its analogs will likely prioritize efficiency, sustainability, and molecular diversity. While direct synthetic routes for this specific compound are not widely documented, research on the parent scaffold provides a roadmap for future development. Key areas of focus include:

Green Chemistry Approaches: Future syntheses will move towards more environmentally benign methods. This includes the use of greener solvents like aqueous ethanol (B145695), catalyst-free reactions, and energy-efficient techniques. nih.govresearchgate.net For instance, methods involving acetic acid and molecular oxygen (O2) as a mild and green oxidant system have been successfully used for other pyrazolo[1,5-a]pyridine (B1195680) derivatives and could be adapted. nih.govacs.org

Multicomponent Reactions (MCRs): One-pot, three-component reactions are highly efficient for building the pyrazolo[1,5-a]pyrimidine (B1248293) core and can be applied to its pyridine (B92270) counterpart. nih.gov These reactions, which combine multiple starting materials in a single step, offer high atom economy and reduce waste, making them ideal for creating libraries of novel analogs for screening.

Advanced Catalysis: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, have been instrumental in functionalizing the pyrazolo[1,5-a]pyrimidine scaffold and could be pivotal for derivatizing this compound. nih.gov Future work may explore novel metal catalysts or even metal-free catalytic systems to enhance reaction scope and reduce costs. nih.gov

Energy-Efficient Methodologies: Techniques like microwave-assisted synthesis and sonochemistry (ultrasound irradiation) have been shown to accelerate reaction times, increase yields, and simplify purification for related heterocyclic compounds. nih.govacs.orgbyu.edu Applying these methods could provide a rapid and scalable route to this compound derivatives.

Advanced Spectroscopic and Structural Elucidation Techniques for Novel Analogs

As new analogs of this compound are synthesized, their precise structural characterization will be paramount. Future research will rely on a suite of advanced analytical techniques to confirm molecular structures and understand their three-dimensional arrangements, which is crucial for structure-activity relationship (SAR) studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, including 2D methods like COSY and NOESY, will be essential for unambiguously assigning the structure of new derivatives. nih.gov For the broader pyrazolo[1,5-a]pyrimidine class, 13C NMR has been critical in correcting previously misidentified structures, highlighting its importance for verifying novel compounds. rsc.orgresearchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of molecular structure and reveals detailed information about bond lengths, angles, and intermolecular interactions in the solid state. researchgate.netresearchgate.net This technique has been used to confirm the structures of various pyrazolo[1,5-a]pyrimidine derivatives and will be indispensable for validating the architecture of new analogs based on the this compound core. researchgate.net

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will continue to be a fundamental tool for confirming the molecular formula of newly synthesized compounds. acs.org

Spectroscopic Characterization of Organometallic Complexes: As the scaffold is explored for applications in catalysis or as a ligand, techniques such as FT-IR and electronic spectra will be used to characterize its coordination complexes with metals like Rhenium(I). nih.gov

Expansion of Mechanistic Biological Target Studies

The pyrazolo[1,5-a]pyridine and pyrazolo[1,5-a]pyrimidine scaffolds are known to inhibit a range of protein kinases, which are critical targets in cancer therapy and inflammatory diseases. nih.govrsc.org A key future direction for this compound is the systematic exploration of its biological targets to uncover its therapeutic potential.

Kinase Inhibition Profiling: Derivatives should be screened against broad panels of kinases to identify specific targets. Known targets for the parent scaffolds include Tropomyosin receptor kinases (TrkA), Cyclin-dependent kinase 2 (CDK2), p38 kinase, and C-terminal Src kinase (CSK). mdpi.comnih.govresearchgate.netnih.gov Investigating the inhibitory activity of this compound against these and other kinases could reveal novel therapeutic avenues.

Dual-Target Inhibitors: A promising strategy in cancer therapy is the development of dual inhibitors that can target multiple signaling pathways simultaneously, potentially overcoming drug resistance. nih.gov Research could focus on designing analogs of this compound that act as dual inhibitors, for example, targeting both CDK2 and TRKA. nih.gov

Structure-Activity Relationship (SAR) Studies: Once biological activity is identified, detailed SAR studies will be conducted. This involves synthesizing a series of related compounds to understand how different substituents on the pyrazolo[1,5-a]pyridine ring affect potency and selectivity. For example, studies on related scaffolds have shown that modifications at different positions can significantly enhance activity and optimize drug-like properties. mdpi.com

Innovative Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling are integral to modern drug discovery, enabling the rational design of new molecules and the prediction of their biological activity. These in silico methods will be crucial for accelerating the development of derivatives of this compound.

Molecular Docking: This technique will be used to predict how novel analogs bind to the active sites of biological targets like protein kinases. nih.gov Docking studies can help rationalize experimental findings and guide the design of new compounds with improved binding affinity. For instance, simulations can reveal key hydrogen bonding and hydrophobic interactions, as seen with pyrazolo[1,5-a]pyrimidine inhibitors of CDK2 and TRKA. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.netresearchgate.net By developing QSAR models for analogs of this compound, researchers can predict the activity of yet-to-be-synthesized molecules, prioritizing the most promising candidates for synthesis and testing.

Molecular Electrostatic Potential (MEP) Optimization: The electrostatic properties of a molecule are critical for its interaction with biological targets. Computational methods can be used to calculate and optimize the MEP of new designs to enhance hydrogen-bonding interactions and improve properties like potency and CNS penetration. rsc.org

Design of Highly Selective Molecular Entities

A major challenge in drug development is achieving selectivity, where a drug molecule strongly interacts with its intended target while having minimal effects on other proteins, thereby reducing side effects. nih.gov Future research on this compound will focus heavily on designing highly selective molecules.

This will be achieved by leveraging the structural insights gained from SAR, X-ray crystallography, and computational modeling. For example, in the development of PI3Kδ inhibitors based on the pyrazolo[1,5-a]pyrimidine scaffold, the introduction of specific groups at defined positions on the core structure led to a significant increase in selectivity over other PI3K isoforms. nih.govmdpi.com Similarly, strategic modifications to the this compound core, guided by an understanding of the target's binding pocket, could yield inhibitors with high selectivity for a single kinase or a desired set of kinases.

Exploration of New Applications for Pyrazolo[1,5-a]pyridine Scaffolds Beyond Conventional Medicinal Chemistry

While the primary focus for pyrazolo[1,5-a]pyridine scaffolds has been medicinal chemistry, their unique chemical and photophysical properties suggest potential applications in other fields.

Materials Science: Certain pyrazolo[1,5-a]pyrimidine derivatives have been identified as promising fluorophores. nih.govrsc.org These molecules exhibit tunable photophysical properties, with their absorption and emission spectra being highly dependent on the substituents on the heterocyclic core. nih.govrsc.org Future research could investigate whether this compound and its derivatives can be developed into novel fluorescent probes for biological imaging, such as visualizing cellular components, or as components in organic light-emitting diodes (OLEDs). researchgate.net

Catalysis: The nitrogen atoms in the pyrazolo[1,5-a]pyridine ring system make it a potential ligand for coordinating with metal ions. This opens the door to exploring its use in catalysis. nih.govnih.gov Research could focus on synthesizing organometallic complexes containing the this compound ligand and evaluating their catalytic activity in various organic transformations.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 3-Bromo-5-methoxypyrazolo[1,5-A]pyridine, and how should data be interpreted?

  • Methodological Guidance :

  • NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the substitution pattern. For example, in a related brominated pyrazolo-pyridine derivative (2-Bromo-4-chloro-3-iodopyrazolo[1,5-a]pyrazine), ¹³C NMR peaks at δ 142.1 (C-Br), 140.2 (C-OCH₃), and 123.6 (aromatic carbons) are critical for structural assignment .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) can verify molecular weight and fragmentation patterns. In similar compounds, [M + H]⁺ ions are typically observed (e.g., m/z 359 for a bromo-chloro-iodo derivative) .
  • Infrared (IR) Spectroscopy : Identify functional groups like C=O (1680–1725 cm⁻¹) or NH (3346 cm⁻¹) if present .

Q. What safety protocols are critical when handling brominated pyrazolo-pyridine derivatives?

  • Safety Measures :

  • Waste Disposal : Store hazardous waste separately and transfer to certified biohazard waste treatment facilities to prevent environmental contamination .
  • Storage : Maintain derivatives at 2–8°C in airtight containers to avoid decomposition .
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and fume hoods during synthesis to minimize exposure to brominated intermediates .

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions for this compound?

  • Experimental Design :

  • Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) with aryl boronic acids. For brominated heterocycles, ligand choice (e.g., SPhos) improves yields by reducing steric hindrance .
  • Solvent System : Employ toluene/EtOH (3:1) at 80–100°C for 12–24 hours. Microwave-assisted methods (e.g., 150°C, 30 min) enhance efficiency for brominated imidazo-pyridines .

Advanced Research Questions

Q. How does the methoxy group at position 5 influence regioselective functionalization in pyrazolo[1,5-A]pyridine derivatives?

  • Mechanistic Insights :

  • The methoxy group acts as an electron-donating substituent, directing electrophilic substitution to the para position (C-7). Computational modeling (e.g., electron density surface maps) can predict reactivity, as demonstrated in 5-bromo-6-methyl imidazopyrazine synthesis .
  • Contradiction Note : In 6-bromo-4-methoxypyrazolo[1,5-a]pyridine-3-carbonitrile, steric effects from the cyano group override electronic effects, shifting reactivity to C-2 .

Q. What strategies mitigate side reactions during Buchwald-Hartwig amination of this compound?

  • Advanced Optimization :

  • Ligand Screening : BrettPhos or RuPhos ligands reduce β-hydride elimination in Pd-catalyzed aminations .
  • Temperature Control : Lower reaction temperatures (50–70°C) minimize decomposition of methoxy-substituted heterocycles .

Q. How can computational tools predict the bioactivity of this compound derivatives?

  • Methodology :

  • Molecular Docking : Use software like Discovery Studio (v19.1.0) to model interactions with target enzymes (e.g., kinase inhibitors). The triazolo-pyridine scaffold shows affinity for ATP-binding pockets .
  • QSAR Modeling : Correlate substituent effects (e.g., bromine’s electronegativity) with antimicrobial activity, as seen in triazolo-pyridine derivatives .

Data Contradiction Analysis

Q. Why do NMR chemical shifts vary between this compound and its 6-methoxy analog?

  • Resolution :

  • The methoxy group’s position alters aromatic ring electron density. In 3-Bromo-6-methoxypyrazolo[1,5-a]pyridine (CAS 1823050-60-7), the C-5 proton resonates upfield (δ 6.8–7.2) compared to C-5 methoxy derivatives due to reduced deshielding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromo-5-methoxypyrazolo[1,5-A]pyridine
Reactant of Route 2
3-Bromo-5-methoxypyrazolo[1,5-A]pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.